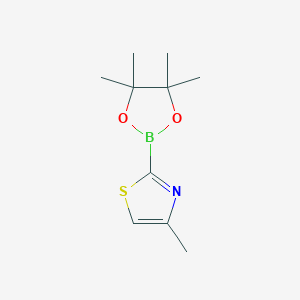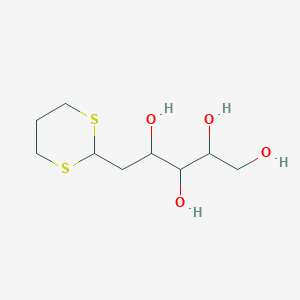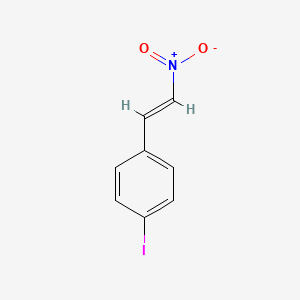
5,7-Dodecadien-1-ol, propanoate, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dodecadien-1-ol, propanoate, (E,Z)-: is a chemical compound characterized by its unique structure, which includes a dodecadien backbone with conjugated double bonds at positions 5 and 7, and a propanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- typically involves the Wittig reaction, which is a common method for forming carbon-carbon double bonds. The reaction between an appropriate aldehyde or ketone and a phosphonium ylide yields the desired diene structure. The stereochemistry of the double bonds is controlled through the choice of reagents and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions, followed by purification steps such as distillation or chromatography to isolate the desired isomer. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones .
Biology: The compound is studied for its role as a pheromone in various insect species. It is used in research to understand insect behavior and communication .
Medicine: Research is ongoing to explore potential medicinal applications, including its use as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dodecadien-1-ol, acetate (E,Z)-
- 5,7-Dodecadien-1-ol, acetate (Z,E)-
- 5,7-Dodecadien-1-ol, acetate (E,E)-
- 5,7-Dodecadien-1-ol, acetate (Z,Z)-
Comparison: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is unique due to its propanoate ester group, which differentiates it from its acetate counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets. The propanoate ester may also impart different physicochemical properties, such as solubility and volatility, compared to the acetate esters .
Eigenschaften
Molekularformel |
C15H28O3 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+; |
InChI-Schlüssel |
ZNAGCPHEJFWMQY-DUZKJZLISA-N |
Isomerische SMILES |
CCCC/C=C\C=C\CCCCO.CCC(=O)O |
Kanonische SMILES |
CCCCC=CC=CCCCCO.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)

![N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride](/img/structure/B12289373.png)
![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)



![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)


![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)


